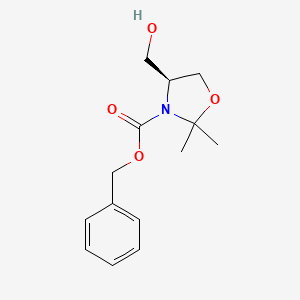

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

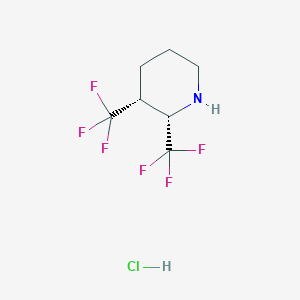

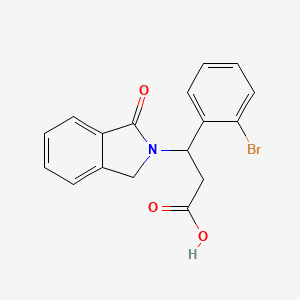

“(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine” is a molecule that contains a total of 39 bonds. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether .

Synthesis Analysis

The synthesis of oxazolines, such as “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, often involves a nucleophilic attack and an intramolecular cyclization . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecule contains a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . It also contains a six-membered ring and an aromatic ring .Chemical Reactions Analysis

Oxazoline-based compounds, including “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, have been extensively applied in a series of important metal-catalyzed enantioselective reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .Physical And Chemical Properties Analysis

Oxazolidinones are a class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are active against a wide spectrum of multidrug-resistant Gram-positive bacteria .Scientific Research Applications

Synthesis of Biologically Active Compounds

Oxazolidines, such as “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, serve as key intermediates in the synthesis of a wide range of biologically active molecules . They are particularly valuable in the construction of complex molecular architectures found in natural products and pharmaceuticals. The oxazolidine ring can act as a chiral auxiliary or directing group, facilitating the formation of stereocenters with high enantioselectivity.

Pharmaceutical Applications

In the pharmaceutical industry, oxazolidines are integral in the development of oxazolidinone antibiotics . These antibiotics are known for their effectiveness against multidrug-resistant Gram-positive bacteria. The structural motif of oxazolidine is crucial for the antibiotic’s mechanism of action, which involves the inhibition of protein synthesis within bacterial cells.

Industrial Chemistry

The industrial applications of oxazolidines include their use as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals . Their reactivity and stability make them suitable for various chemical transformations, contributing to the efficient production of a wide array of chemical products.

Natural Product Chemistry

Oxazolidines are employed in the total synthesis of complex natural products . Their use in key synthetic steps, such as the oxa-Michael reaction, allows for the construction of intricate natural product structures. This is particularly important for the synthesis of compounds that are scarce in nature but have significant medicinal properties.

Polymer Science

In polymer science, oxazolidines are used to modify the properties of polymers, such as enhancing their thermal stability or introducing biodegradability . They can be incorporated into polymer backbones or side chains, leading to materials with specific characteristics desirable for biomedical applications like drug delivery systems.

Catalysis

Oxazolidines and their derivatives find applications in catalysis, where they can act as ligands or organocatalysts . They are involved in various catalytic processes, including asymmetric synthesis, where they help in achieving high stereoselectivity for the desired chiral products.

Mechanism of Action

Safety and Hazards

Future Directions

Oxazoline-based compounds, including “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing .

properties

IUPAC Name |

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDPVSVYWSMCJA-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)